5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that combines the structural features of benzofuran and oxadiazole. Benzofuran is known for its wide range of biological activities, while oxadiazole is recognized for its versatility in medicinal chemistry. The combination of these two moieties in a single molecule results in a compound with significant potential in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with carbon disulfide and potassium hydroxide to yield the desired oxadiazole-thiol compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Disulfides: Formed from the oxidation of the thiol group.
Reduced Oxadiazoles: Formed from the reduction of the oxadiazole ring.
Substituted Thiols: Formed from nucleophilic substitution reactions.
Scientific Research Applications
5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets. The benzofuran moiety is known to interact with enzymes and receptors, while the oxadiazole ring can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1-benzofuran-2-yl derivatives: Known for their antimicrobial and antioxidant activities.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: Evaluated for anticancer activity.
Uniqueness
5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of both benzofuran and oxadiazole moieties, which confer a combination of biological activities not commonly found in other compounds. This dual functionality makes it a valuable compound for further research and development in various fields .
Properties
IUPAC Name |
5-(1-benzofuran-2-yl)-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2S/c15-10-12-11-9(14-10)8-5-6-3-1-2-4-7(6)13-8/h1-5H,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDBHDMLDUGSMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NNC(=S)O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548187 |
Source
|
Record name | 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112521-75-2 |
Source
|
Record name | 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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